molecular formula C21H16O B14712256 9-Methoxy-10-phenylanthracene CAS No. 17803-79-1

9-Methoxy-10-phenylanthracene

Cat. No.: B14712256
CAS No.: 17803-79-1
M. Wt: 284.3 g/mol
InChI Key: RIZWUJSTNUPMCT-UHFFFAOYSA-N
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Description

Significance of 9,10-Disubstituted Anthracene (B1667546) Chromophores in Contemporary Chemistry

Anthracene derivatives, particularly those substituted at the 9 and 10 positions, are a cornerstone of modern chromophore chemistry. rsc.orgrsc.org These compounds are integral to the development of advanced materials due to their intriguing photophysical, photochemical, and biological properties. nih.gov Their applications are diverse, ranging from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to solar cells and polymeric materials. nih.govbeilstein-journals.org

The substituents at the 9 and 10 positions of the anthracene core play a crucial role in determining the molecule's properties. rsc.orgrsc.org They can influence the emission yield, solubility, crystal structure, and spectral characteristics. rsc.org For instance, bulky substituents like phenyl groups can prevent the [4+4] photocycloaddition that unsubstituted anthracene undergoes at high concentrations. rsc.org The introduction of various functional groups, including electron-donating and electron-withdrawing moieties, allows for the fine-tuning of the electronic and optical properties of the resulting materials. rsc.orgchalmers.se This tunability is essential for designing molecules with specific functionalities, such as blue light emitters for OLEDs or annihilators in triplet-triplet annihilation upconversion systems. rsc.orgresearchgate.net

Research Rationale for Investigating 9-Methoxy-10-phenylanthracene and its Analogs

The investigation into this compound and its analogs is driven by the quest to understand the structure-property relationships in 9,10-disubstituted anthracenes. chalmers.se By systematically modifying the substituents, researchers can gain insights into how these changes affect the photophysical properties of the chromophore. rsc.orgchalmers.se The methoxy (B1213986) group in this compound is an electron-donating group, which can influence the electronic and emissive properties of the anthracene core.

The synthesis and characterization of a series of 9,10-disubstituted anthracenes, including those with methoxy and phenyl groups, allow for a comparative study of their optical and electrochemical properties. mdpi.com This research is pivotal for the development of new materials with enhanced performance in applications like OLEDs. beilstein-journals.orgmdpi.com For example, understanding how different substituents affect the HOMO/LUMO energy levels is critical for optimizing charge injection and transport in electronic devices. mdpi.com

Overview of Key Research Areas and Methodologies in Anthracene Chemistry

The synthesis of anthracene derivatives is a significant area of research, with various methods being employed to construct the anthracene framework and introduce specific substituents. nih.gov Traditional methods include Friedel–Crafts reactions, the Elbs reaction, and aromatic cyclodehydration. nih.gov More recently, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have become powerful tools for synthesizing 9,10-disubstituted anthracenes with high yields and selectivity. rsc.orgchalmers.se

The characterization of these newly synthesized compounds involves a suite of spectroscopic and analytical techniques. UV-Vis and fluorescence spectroscopy are fundamental for determining the absorption and emission properties. rsc.orgnumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the chemical structure and purity of the compounds. rsc.org Furthermore, computational methods like Density Functional Theory (DFT) calculations are employed to complement experimental findings and provide deeper insights into the electronic structure and excited state properties of these molecules. rsc.orgresearchgate.net

The following table provides a summary of key research findings for this compound and related compounds:

Compound NameCAS NumberMolecular FormulaKey Research Findings
This compound85547332C27H20OSynthesized and characterized as part of a study on 9,10-disubstituted anthracenes for OLED applications. mdpi.comnih.gov
9-phenylanthracene (B14458)602-55-1C20H14A common precursor in the synthesis of 9,10-disubstituted anthracenes. rsc.org
9-Bromo-10-phenylanthracene (B179275)23674-20-6C20H13BrAn important intermediate for introducing various substituents at the 10-position via cross-coupling reactions. mdpi.comchemicalbook.comchemicalbook.com
9,10-Diphenylanthracene (B110198)1499-10-1C26H18A benchmark annihilator in triplet-triplet annihilation upconversion studies. rsc.orgrsc.org
9-Methoxyanthracene2395-96-2C15H12OStudied for its fundamental photophysical properties. nih.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17803-79-1

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

9-methoxy-10-phenylanthracene

InChI

InChI=1S/C21H16O/c1-22-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3

InChI Key

RIZWUJSTNUPMCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 Methoxy 10 Phenylanthracene and Its Derivatives

Direct Synthetic Routes to 9-Methoxy-10-phenylanthracene

The direct synthesis of this compound often relies on the functionalization of a pre-existing anthracene (B1667546) core. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose, allowing for the sequential and controlled introduction of phenyl and methoxy (B1213986) substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com These methods are particularly well-suited for the derivatization of aromatic systems like anthracene. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org For the synthesis of 9,10-disubstituted anthracenes, starting materials such as 9,10-dibromoanthracene or 9-bromo-10-phenylanthracene (B179275) are commonly employed. researchgate.netresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a premier method for creating carbon-carbon bonds. epa.gov It is widely used to synthesize 9,10-diarylanthracenes from 9,10-dibromoanthracene and various aryl boronic acids in the presence of a palladium catalyst. researchgate.netepa.gov The synthesis of an unsymmetrical product like this compound can be achieved through a stepwise approach. First, a monosubstitution reaction on 9,10-dibromoanthracene with phenylboronic acid would yield 9-bromo-10-phenylanthracene. A subsequent Suzuki-Miyaura coupling or a different type of coupling reaction would then be used to introduce the methoxy group.

The efficiency of the Suzuki-Miyaura coupling for anthracene derivatization has been demonstrated in various systems. For instance, the reaction of 9,10-dibromoanthracene with different aryl boronic acids using a palladacycle catalyst has been shown to be a step-economic strategy for producing organic light-emitting diode (OLED) emitters. acs.org Similarly, fluorescent hetero-aryl substituted anthracene derivatives are readily accessible via Suzuki–Miyaura cross-coupling of bulky anthracen-9-yl carboxylates. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 9,10-Disubstituted Anthracenes
Starting MaterialCoupling PartnerCatalystBaseSolventProductYield (%)Reference
9,10-DibromoanthracenePhenylboronic acidPd(dppf)Cl₂Tetrabutylammonium hydroxide1,4-Dioxane9,10-Diphenylanthracene (B110198)97 nih.gov
9,10-Dibromoanthracene2-Indenylboronic acidPd(dppf)Cl₂-Ethanol-Toluene9,10-Di(2-indenyl)anthracene83 nih.gov
9-BromoanthracenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol9-Phenylanthracene (B14458)81.9 rsc.org
9,10-DibromoanthraceneAryl boronic acidsPalladacycle complexK₂CO₃Toluene9,10-DiarylanthracenesVaries acs.org

The Stille cross-coupling reaction involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. libretexts.orgjk-sci.com This method is highly valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. thermofisher.comorganic-chemistry.org

For anthracene derivatization, the Stille coupling provides a robust alternative to the Suzuki-Miyaura reaction. nih.gov For example, 9,10-di(3-indenyl)anthracene was successfully synthesized in 63% yield via the Stille reaction of 1-(trimethylstannyl)indene with 9,10-dibromoanthracene. nih.gov The synthesis of this compound could be envisioned by coupling 9-bromo-10-phenylanthracene with a methoxy-stannane reagent, or alternatively, coupling 9-methoxy-10-bromoanthracene with a phenyl-stannane reagent under palladium catalysis.

Table 2: Representative Stille Cross-Coupling Reactions for Anthracene Functionalization
Anthracene SubstrateOrganostannane ReagentCatalystSolventProductYield (%)Reference
9-Bromoanthracene1-(Tributylstannyl)indenePd(PPh₃)₄DMF9-(3-Indenyl)anthracene42 nih.gov
9,10-Dibromoanthracene1-(Trimethylstannyl)indenePdCl₂(P(o-tolyl)₃)₂1,4-Dioxane9,10-Di(3-indenyl)anthracene63 nih.gov
9-Bromo-10-phenylanthracene2-(Tributylstannyl)thiophenePd₂(dba)₃ / tri-o-tolylphosphineTHF9-Phenyl-10-(2-thienyl)anthracene- researchgate.net

One-Pot Syntheses of 10-Arylanthracenes with Methoxy Groups

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without isolating intermediates. Several one-pot methods have been developed for synthesizing substituted anthracenes.

For instance, a facile one-pot synthesis of 9-amino-10-arylanthracenes, including derivatives with methoxy groups, has been reported. arkat-usa.org This method proceeds via benzyne and α-lithiated 2-arylmethylbenzonitrile intermediates. The reaction of bromoarenes (as benzyne precursors) with lithiated arylacetonitriles can yield various substituted anthracenes. Specifically, the use of methoxy-substituted benzynes or arylacetonitriles allows for the incorporation of methoxy groups onto the anthracene core. arkat-usa.org

Another relevant approach is the one-pot, three-step synthesis of 10-(diphenylphosphoryl)-anthracenes, which can feature methoxy groups on the flanking rings. nih.gov This process, catalyzed by TMSOTf, involves a phosphinite-to-phosphine oxide rearrangement and cyclization, demonstrating the feasibility of complex, multi-step transformations in a single pot to create highly functionalized anthracenes. nih.gov

Precursor Chemistry and Intermediate Reactions

The synthesis of complex molecules like this compound is heavily dependent on the availability and reactivity of key chemical intermediates. Understanding the chemistry of these precursors is essential for designing efficient synthetic pathways.

Utility of 9-Bromo-10-phenylanthracene as a Synthetic Intermediate

9-Bromo-10-phenylanthracene is a cornerstone intermediate for the synthesis of asymmetrically 9,10-disubstituted anthracenes. nbinno.com Its structure contains a stable phenyl group at the 10-position and a reactive bromine atom at the 9-position, which serves as a versatile handle for introducing a wide range of functional groups via cross-coupling or nucleophilic substitution reactions. nbinno.comresearchgate.net

The synthesis of 9-bromo-10-phenylanthracene is typically achieved through the bromination of 9-phenylanthracene. rsc.orgchemicalbook.com 9-Phenylanthracene itself is prepared via the Suzuki coupling of 9-bromoanthracene with phenylboronic acid. rsc.org The subsequent bromination, often using N-bromosuccinimide (NBS), selectively installs a bromine atom at the 10-position (renumbered to 9- after substitution) to yield the desired intermediate with high efficiency. rsc.orgchemicalbook.com

Once obtained, 9-bromo-10-phenylanthracene can be used in various palladium-catalyzed reactions. It is an ideal substrate for Suzuki-Miyaura coupling with boronic acids to introduce a second, different aryl group or for Stille coupling with organostannanes. researchgate.net To synthesize the target compound, this compound, a nucleophilic substitution reaction with sodium methoxide or a palladium-catalyzed Buchwald-Hartwig amination-type reaction with methanol (B129727) could be employed, leveraging the reactivity of the C-Br bond.

Table 3: Synthesis of the Precursor 9-Bromo-10-phenylanthracene
StepReactantsReagentsSolventProductYield (%)Reference
19-Bromoanthracene, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol9-Phenylanthracene81.9 rsc.org
29-PhenylanthraceneN-Bromosuccinimide (NBS)Chloroform9-Bromo-10-phenylanthracene61.2 - 98 rsc.orgchemicalbook.com

Mechanistic Investigations of Related Anthracene Reactions

Diels-Alder Cycloaddition and Retro-Diels-Alder Processes

The Diels-Alder reaction is a cornerstone of organic synthesis and a mechanistically significant reaction for anthracene and its derivatives. It is a concerted [4+2] cycloaddition, meaning it involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile) reacting in a single, thermally allowed step to form a six-membered ring.

Mechanism of Cycloaddition: In this reaction, the central ring of the anthracene core serves as the diene. The reaction proceeds through a cyclic transition state, resulting in the formation of two new sigma bonds at the 9 and 10 positions. This process disrupts the aromaticity of the central ring but leaves the two terminal benzene (B151609) rings intact, which is energetically more favorable than reactions involving the terminal rings. While anthracene is a competent diene, its aromatic stabilization energy makes it less reactive than non-aromatic conjugated dienes. Consequently, the reaction is typically favored with dienophiles that are activated by electron-withdrawing groups, such as maleic anhydride or N-phenylmaleimide.

The stereochemistry of the Diels-Alder reaction is highly controlled. The addition is syn with respect to the dienophile, and the reaction often favors the formation of the endo adduct as the kinetic product, especially at lower temperatures. This preference is attributed to stabilizing secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state.

Retro-Diels-Alder Process: The Diels-Alder reaction is a reversible equilibrium. The reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is a concerted [4+2] cycloelimination that regenerates the diene and dienophile from the cyclohexene adduct. This process is entropically favored and becomes dominant at higher temperatures. The thermal cleavage of the anthracene-maleimide adduct, for example, has been observed at temperatures above 200 °C.

This reversibility has practical implications; heating a Diels-Alder adduct can lead to the isomerization of the kinetic endo product to the more thermodynamically stable exo product via an rDA/DA sequence. Furthermore, the retro-Diels-Alder reaction is a valuable synthetic tool for generating transient, highly reactive dienes or dienophiles by heating a stable adduct.

Table 5: Examples of Diels-Alder Reactions with Anthracene Derivatives

This table presents various dienophiles used in Diels-Alder reactions with the anthracene core, highlighting the versatility of this cycloaddition.

Anthracene Derivative (Diene)DienophileReaction ConditionAdduct Type
AnthraceneMaleic AnhydrideThermal (e.g., reflux in xylene)9,10-dihydro-9,10-ethanoanthracene adduct
9-MethylanthraceneTetranitroethyleneThermal (reflux in benzene)9-methyl-11,11,12,12-tetranitro-9,10-dihydro-9,10-ethanoanthracene
(R)-9-(N-α-methylbenzylamino)anthraceneN-MethylmaleimideThermal (80-85 °C)Diastereomeric 9,10-dihydro-9,10-ethanoanthracene adducts
Anthracenep-BenzoquinonePhotochemical (via electron transfer)9,10-dihydro-9,10-ethanoanthracene adduct
9,10-Diphenylanthracene4-Phenyl-1,2,4-triazoline-3,5-dioneThermal (25 °C in toluene)1,4-adduct (due to steric hindrance at 9,10-positions)

The interplay between the forward and reverse reactions allows for kinetic or thermodynamic control over the product distribution, making the Diels-Alder cycloaddition a mechanistically rich and synthetically powerful reaction in the chemistry of anthracenes.

Charge Recombination Mechanisms in Triplet Formation of Anthracene Derivatives

The formation of triplet states in anthracene derivatives through charge recombination is a critical process in various photophysical and photochemical applications. This pathway becomes particularly significant in donor-acceptor systems or in polar environments where a charge-separated state (CSS) can be stabilized. The subsequent recombination of the separated charges can lead to the population of a triplet state, bypassing the conventional intersystem crossing (ISC) from the first excited singlet state (S₁). Two primary mechanisms govern this process: the spin-orbit charge transfer intersystem crossing (SOCT-ISC) and the radical-pair intersystem crossing (RP-ISC).

The efficiency of triplet formation via charge recombination is intimately linked to the energetics of the charge-separated state relative to the triplet state. A small energy gap between the CSS and a triplet state (Tₙ) facilitates efficient intersystem crossing. The specific mechanism that dominates depends on factors such as the molecular geometry, the electronic coupling between the donor and acceptor moieties, and the distance between the radical ions in the charge-separated state.

In some anthracene derivatives, triplet formation is a consequence of charge recombination subsequent to a symmetry-breaking charge separation, particularly in polar solvents. The charge-separated state acts as an intermediate, and its formation can outcompete other decay pathways of the singlet excited state.

Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC)

The SOCT-ISC mechanism involves a direct conversion from a singlet charge-separated state (¹CSS) to a local triplet state (T₁) through a reverse electron transfer coupled with a spin flip. This process is highly dependent on the geometry of the molecule. A nearly perpendicular arrangement between the electron donor and acceptor subunits significantly enhances the rate of SOCT-ISC. This orthogonality allows for a large change in orbital angular momentum during the charge recombination, which compensates for the change in spin angular momentum, thus facilitating the spin-forbidden transition.

Key characteristics of the SOCT-ISC mechanism include:

Direct conversion: It is a direct transition from the ¹CSS to the T₁ state.

Geometric dependence: A perpendicular orientation between the donor and acceptor is favorable.

Fast kinetics: SOCT-ISC can be an ultrafast process, occurring on the picosecond timescale.

For instance, in certain compact anthracene carboxyimide donor-acceptor dyads, efficient ISC with a high triplet yield (ΦΔ ≈ 99%) is achieved through the SOCT-ISC mechanism. This is attributed to the orthogonal arrangement of the donor and acceptor moieties, which ensures a small energy gap between the charge-separated state and the triplet state. Femtosecond transient absorption studies on these systems have revealed ultrafast charge separation followed by efficient charge recombination to populate the triplet state.

Radical-Pair Intersystem Crossing (RP-ISC)

The RP-ISC mechanism becomes dominant in systems where the donor and acceptor units are weakly electronically coupled and separated by a larger distance (typically >10–15 Å). In this mechanism, the initially formed ¹CSS evolves into a triplet charge-separated state (³CSS) before charge recombination occurs to yield the T₁ state or the ground state (S₀).

The key features of the RP-ISC mechanism are:

Intermediate triplet state: It involves the formation of a ³CSS intermediate.

Weak electronic coupling: It is prevalent in systems with significant spatial separation between the donor and acceptor.

Hyperfine coupling: The interconversion between the ¹CSS and ³CSS is driven by the hyperfine coupling between the electron and nuclear spins in the radical ion pair.

Studies on dimers and trimers of 9,10-bis(phenylethynyl)anthracene (B116448) in polar solvents have shown that triplet excited state formation occurs via charge recombination. The significant interchromophore distance in these systems (exceeding 10 Å) suggests that the RP-ISC mechanism is the more likely pathway for triplet formation. The relatively slow rate of charge recombination to the ground state compared to triplet formation in these systems can be explained by a large negative Gibbs free energy change, which is consistent with the Marcus inverted region theory.

The following table summarizes the key differences between the SOCT-ISC and RP-ISC mechanisms in the context of triplet formation in anthracene derivatives.

FeatureSOCT-ISCRP-ISC
Intermediate StateDirect conversion from ¹CSS to T₁Involves ³CSS formation from ¹CSS
Donor-Acceptor GeometryFavors orthogonal arrangementLess dependent on specific geometry
Electronic CouplingRequires sufficient orbital overlapDominant with weak coupling
Donor-Acceptor DistanceTypically shorter distancesLonger distances (>10-15 Å)
Driving Force for ISCSpin-orbit couplingHyperfine coupling

Electronic Structure and Photophysical Properties of 9 Methoxy 10 Phenylanthracene Systems

Ground State Electronic Properties and Molecular Orbitals

The electronic properties of 9-Methoxy-10-phenylanthracene in its ground state are foundational to understanding its photophysical behavior. These properties are largely dictated by the distribution of its frontier molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic characteristics of the molecule. For 9,10-disubstituted anthracenes, functionalization at these positions has been shown to have a negligible effect on the frontier molecular orbital energy levels. mdpi.com Studies on the closely related compound, 9-(4-methoxyphenyl)-10-phenylanthracene, show that the HOMO energy levels are estimated to be between -5.59 eV and -5.73 eV. mdpi.com

The energy difference between the HOMO and LUMO levels defines the optical energy gap (Eg). For this class of derivatives, the optical gap is typically in the range of 2.96–2.99 eV, calculated from the onset of the lowest energy absorbance peak. mdpi.com The similarity in HOMO levels and energy gaps across various 9,10-disubstituted anthracenes indicates that charge injection behavior should be comparable among these materials. mdpi.com

Table 1: Frontier Molecular Orbital Properties of 9,10-Disubstituted Anthracene (B1667546) Systems

ParameterReported ValueSource
HOMO Energy Level-5.59 to -5.73 eV mdpi.com
Optical Energy Gap (Eg)2.96 to 2.99 eV mdpi.com

Electronic Transitions and Absorption Characteristics

The absorption profile of this compound is characteristic of 9,10-disubstituted anthracenes, which typically exhibit distinct vibronic bands. mdpi.com These bands, found in the 325–425 nm range, correspond to π–π* transitions from the ground state (S0) to the first singlet excited state (S1) of the anthracene core. mdpi.com

Table 2: Absorption Characteristics of 9,10-Disubstituted Anthracene Systems

PropertyDescriptionSource
Absorption Range325–425 nm mdpi.com
Transition Typeπ–π* (S0 → S1) mdpi.com
Spectral FeatureMultiple vibronic bands mdpi.com

Excited State Dynamics and Relaxation Processes

Upon photoexcitation, this compound undergoes a series of dynamic processes as it relaxes from the excited state. These processes include singlet state evolution, the potential formation of charge transfer states, and the population of the triplet manifold.

Singlet Excited State Evolution and Lifetimes

Following absorption of a photon, the molecule is promoted to a singlet excited state (S₁). The subsequent evolution is complex, involving structural relaxation and decay. In related bianthryl systems, an initially populated Franck-Condon state decays within sub-picosecond timescales (e.g., 500 fs) to form an intermediate state, followed by further structural evolution. nih.gov For many soluble 9,10-disubstituted anthracene derivatives, natural radiative lifetimes are reported to be in the range of 2.5 to 4.4 ns. researchgate.netuq.edu.au These lifetimes are generally similar to or slightly shorter than that of the benchmark compound, 9,10-diphenylanthracene (B110198). rsc.orgchalmers.se

Charge Transfer State (CTS) Formation and Dynamics

In polar solvents, 9,10-disubstituted anthracenes with appropriate donor and acceptor groups can exhibit photoinduced charge separation, leading to the formation of a Charge Transfer State (CTS). acs.orgsemanticscholar.org The methoxy (B1213986) group on this compound acts as an electron donor, making the formation of a CTS plausible, particularly in polar environments where the state can be stabilized. semanticscholar.org

This phenomenon, often termed symmetry-breaking charge separation in symmetrical molecules, involves the localization of the excitation onto one part of the molecule, creating a dipolar emissive state. nih.govsemanticscholar.orgrsc.org The dynamics of this charge separation are often driven by and closely follow the timescale of solvent orientational motion. nih.gov In some cases, triplet states can be generated through charge recombination from an intermediate charge-transfer state. nih.gov

Triplet State Formation and Energy Transfer

While direct excitation of many phenyl-substituted anthracenes does not efficiently populate the triplet state, these states can be generated through other mechanisms. rsc.orgchalmers.se One common method is via triplet energy transfer from a sensitizer (B1316253) molecule, such as a porphyrin complex. rsc.orgchalmers.se Alternatively, triplet states can be formed through charge recombination from an intermediate charge-separated state. acs.org

Once formed, the triplet states of 9,10-disubstituted anthracenes can be long-lived, with lifetimes exceeding 1 millisecond reported for some derivatives. rsc.orgchalmers.se This longevity is crucial for applications involving triplet-triplet annihilation (TTA), a process where two excited triplet annihilator molecules interact to produce a higher-energy singlet excited state. rsc.orgmdpi.com The triplet excited state of anthracene derivatives can also interact with ground-state oxygen to generate reactive singlet oxygen. nih.gov Quantum chemical calculations on related systems place the lowest triplet excited state (T₁) energy in the range of 1.64–1.65 eV above the ground state. mdpi.com

Excimer Formation and Emission Dynamics

Excimer formation, the process where an excited-state molecule interacts with a ground-state molecule of the same species to form an excited-state dimer, is a notable characteristic of certain anthracene derivatives. In the solid state, such as in crystals and thin films, derivatives of 9,10-disubstituted anthracenes can exhibit prominent excimer emission. This phenomenon is attributed to favorable intermolecular orbital overlap between adjacent molecules. For instance, in some crystal structures, a face-to-edge stacking orientation allows for an overlap between the π* orbital of the anthracene core of an excited molecule and the π orbital of a phenyl ring of a neighboring molecule, leading to the formation of an excimer. nih.gov

The dynamics of excimer formation can be quite rapid. Time-resolved emission studies have revealed that the relaxation from the initial excited state (exciton) to the excimer state can occur on a sub-nanosecond timescale in environments where molecules are closely packed, such as in crystals and larger nanoaggregates. rsc.org The rate of excimer formation is a critical parameter and has been determined for some systems. For example, a rate of 2.2 × 10⁹ s⁻¹ at room temperature has been measured, a process that is coupled with lattice motion and has a small activation energy. nih.gov The emission from these excimers is typically broad and red-shifted compared to the monomer emission. rsc.org The absence of monomer emission in some crystalline systems, even at low temperatures, indicates that excimer formation is not always a thermally activated process. elsevierpure.com

In concentrated solutions, excimer formation can also become a primary decay pathway for the excited state, competing with other photophysical processes. researchgate.netnih.gov This is particularly relevant for derivatives like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), where excimer formation is observed at high concentrations and can influence processes like singlet fission. nih.govacs.org The interplay between the molecular structure, intermolecular packing, and the resulting exciton (B1674681) and excimer dynamics is crucial for understanding the photophysical properties of these materials and their potential applications in optoelectronics. rsc.org

Photoluminescence Characteristics

Quantum Yields of Fluorescence and Triplet State Production

The substitution pattern on the anthracene core significantly influences the fluorescence quantum yield (Φf) and the efficiency of intersystem crossing to the triplet state. Unsubstituted anthracene, for example, has a relatively low fluorescence quantum yield of about 30%, with a corresponding high triplet yield of approximately 70%. rsc.org However, substitution at the 9 and 10 positions can dramatically alter these probabilities.

For many 9,10-disubstituted anthracenes, particularly those with phenyl groups, high fluorescence quantum yields are desirable for applications in areas like organic light-emitting diodes (OLEDs). For instance, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, which can approach unity in certain solvents. omlc.org The introduction of substituents can affect the rates of both radiative (fluorescence) and non-radiative (internal conversion and intersystem crossing) decay pathways. Thiophene substituents, for example, have been shown to decrease the fluorescence quantum yield of 9,10-substituted anthracenes from near unity to less than 10%. rsc.org

The formation of triplet states is another critical aspect of the photophysics of these compounds, particularly for applications such as triplet-triplet annihilation upconversion. In some systems, triplet excited states are formed through charge recombination following an initial charge separation event, rather than direct singlet fission. researchgate.netnih.govacs.org This is especially observed in polar solvents for dimeric and trimeric structures of molecules like 9,10-bis(phenylethynyl)anthracene. researchgate.netacs.org The efficiency of these processes is highly dependent on the molecular structure, solvent polarity, and intermolecular interactions.

CompoundSolvent/StateFluorescence Quantum Yield (Φf)Triplet Yield (ΦT)
Unsubstituted Anthracene~0.30 rsc.org~0.70 rsc.org
9,10-Dimethylanthracene~0.70 rsc.org
9,10-DiphenylanthraceneCyclohexane (B81311)1.0 omlc.org
9,10-DiphenylanthraceneCyclohexane0.90 omlc.org
9-Phenyl-10-(thien-2-yl)anthracene<0.10 rsc.org

Solvatochromic Effects on Emission Spectra

Solvatochromism refers to the change in the color of a substance, and therefore a shift in its absorption or emission spectra, when it is dissolved in different solvents. For many 9,10-disubstituted anthracenes, a positive solvatochromic effect is observed in their emission spectra. This means that the emission wavelength increases (red-shifts) as the polarity of the solvent increases. researchgate.netnih.gov

This phenomenon is often associated with molecules that have a significant difference in their dipole moments between the ground and excited states. nih.gov In donor-acceptor type molecules, photoexcitation can lead to an intramolecular charge transfer (ICT) state, which is more polar than the ground state. researchgate.net This excited state is then stabilized to a greater extent by polar solvents, leading to a lowering of its energy and a red-shift in the emission. nih.gov While strong solvatochromism is often seen in the emission spectra of such molecules, the effect on the absorption spectra may be less pronounced if the ground state is not highly polarized. nih.gov

The extent of the solvatochromic shift can be substantial. For example, some fluorophores exhibit a broad emission range from blue to yellow, with Stokes shifts (the difference between the absorption and emission maxima) increasing significantly in more polar solvents. researchgate.net This solvent-dependent emission behavior is a key characteristic that can be exploited in the design of chemical sensors and probes. researchgate.net

Compound SystemEffectObservation
Donor-Acceptor MoleculesPositive SolvatochromismEmission wavelength increases with increasing solvent polarity. researchgate.netnih.gov
Star-shaped D-A MoleculesEmission SpectraClear solvatochromic behavior observed. nih.gov
Star-shaped D-A MoleculesAbsorption SpectraLess pronounced solvatochromic effects. nih.gov

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgrsc.org This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where aggregation leads to a decrease in fluorescence intensity. rsc.org

Several derivatives of 9,10-diheteroarylanthracene have been shown to exhibit AIE behavior. rsc.org The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In dilute solutions, these intramolecular motions provide non-radiative decay pathways for the excited state, thus quenching fluorescence. rsc.org When the molecules aggregate, these motions are restricted, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced emission. nih.gov

The specific molecular structure, including the nature of the substituents on the anthracene core, plays a crucial role in determining whether a compound will exhibit AIE. For instance, the heterocyclic units in 9,10-diheteroarylanthracene derivatives are considered key to their AIE characteristics. rsc.org The morphology of the aggregates can also influence the emission properties, with different packing arrangements leading to variations in the emission color and intensity. rsc.org This tunability of solid-state fluorescence through molecular design and control of aggregation makes AIE materials promising for applications in various fields, including bioimaging and optoelectronics. rsc.orgjlu.edu.cn

Compound ClassPhenomenonMechanism
9,10-Diheteroarylanthracene DerivativesAggregation-Induced Emission (AIE) rsc.orgRestriction of Intramolecular Motion (RIM) in the aggregated state. rsc.org
9,10-Distyrylanthracene (B86952) DerivativesAggregation-Induced Emission (AIE) rsc.orgRestriction of torsional motion from supramolecular interactions in the solid state. rsc.org
9,10-Diphenylanthracene NanoparticlesAggregation-Induced Emission (AIE) nih.govRestricted molecular movement in the aggregated state, blocking non-radiative decay. nih.gov

Nonlinear Optical Properties

Second-Order Nonlinear Optical Response (EFISH)

Second-order nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics, such as frequency doubling (second-harmonic generation, SHG). The electric-field-induced second-harmonic generation (EFISH) technique is a common method used to characterize the second-order NLO response of materials.

For a material to exhibit a second-order NLO response, it must have a non-centrosymmetric structure. In the context of organic molecules, this often means incorporating electron-donating and electron-accepting groups to create a large molecular hyperpolarizability. For polymeric systems, these NLO-active chromophores are often incorporated as side chains on a polymer backbone. To achieve the necessary non-centrosymmetric arrangement for a bulk material, the polymer film is typically poled by applying a strong DC electric field while heating the material above its glass transition temperature. This aligns the dipolar chromophores, and the alignment is then frozen in by cooling the material back to room temperature. dtic.mil

The magnitude of the second-order NLO response is quantified by the second-harmonic coefficient, d₃₃. For a poled polymer film containing a nitrostilbene unit as the NLO chromophore, a d₃₃ value of 5.5 pm/V has been reported, as determined by a Maker fringe analysis. dtic.mil The molecular design of the chromophore, its concentration in the polymer matrix, and the efficiency of the poling process are all critical factors that determine the final NLO performance of the material.

Absence of Direct Experimental Data on the Third-Order Nonlinear Optical Properties of this compound

A comprehensive review of scientific literature reveals a notable absence of specific experimental data on the third-order nonlinear optical (NLO) properties of this compound. While the synthesis and basic photophysical characteristics of this compound, also known as 9-(4-methoxyphenyl)-10-phenylanthracene, have been documented, detailed investigations into its third-order NLO activity through techniques such as Z-scan, reverse saturable absorption (RSA), and two-photon absorption (TPA) appear to be unreported in publicly accessible research.

Research on related anthracene derivatives has employed various techniques to quantify their NLO behavior:

Z-scan: This is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). A typical Z-scan experiment involves translating a sample through the focal point of a laser beam and measuring the change in transmittance through a finite aperture in the far field (closed-aperture Z-scan for n₂) and without an aperture (open-aperture Z-scan for β).

Reverse Saturable Absorption (RSA): This phenomenon, a key mechanism for optical limiting, occurs when the excited-state absorption cross-section is larger than the ground-state absorption cross-section. Materials exhibiting RSA show a decrease in transmittance with increasing incident laser intensity. This property is often investigated using open-aperture Z-scan or pump-probe spectroscopy.

Two-Photon Absorption (TPA): TPA is the simultaneous absorption of two photons in a single quantum event. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂). TPA is a critical parameter for applications such as two-photon fluorescence microscopy, 3D microfabrication, and optical data storage.

Although these techniques are standard for characterizing NLO materials, specific values for n₂, β, and σ₂ for this compound have not been found in the surveyed literature. Consequently, the creation of data tables for these parameters, as requested, is not possible based on current scientific publications.

Future research in this area would be necessary to experimentally determine the third-order nonlinear optical coefficients and to fully elucidate the structure-property relationships for this particular compound. Such studies would provide valuable insights for the rational design of new organic materials for photonic and optoelectronic applications.

Computational Chemistry and Theoretical Modeling of 9 Methoxy 10 Phenylanthracene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-electron systems. usd.ac.idresearchgate.net Its balance of accuracy and computational cost makes it particularly suitable for analyzing molecules like 9-methoxy-10-phenylanthracene.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For anthracenes substituted at the 9 and 10 positions, this process is crucial for understanding their photophysical properties. rsc.org DFT methods, such as those employing the B3LYP functional with basis sets like 6-31+G(d) and 6-311++G(d,p), are used to relax the molecular structure to its ground-state energy minimum. usd.ac.idresearchgate.net

These calculations provide key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical factor influencing the molecule's electronic properties and reactivity. usd.ac.idresearchgate.net A smaller energy gap generally suggests higher reactivity and conductivity. usd.ac.id For instance, studies on the related molecule 9,10-diphenylanthracene (B110198) (DPA) have shown how different charge states can influence these parameters. usd.ac.idusd.ac.id

Calculated Electronic Properties of Anthracene (B1667546) Derivatives (Illustrative)
ParameterDescriptionTypical Calculated Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (Eg)ELUMO - EHOMO3.5 to 4.5
Ionization Potential (IP)Energy required to remove an electron~ -EHOMO
Electron Affinity (EA)Energy released when an electron is added~ -ELUMO

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical behavior of this compound, such as its fluorescence, it is necessary to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. rsc.orgrsc.orguci.eduarxiv.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption and emission of light. rsc.orgresearchgate.net

These calculations are crucial for interpreting experimental optical spectra and understanding how structural modifications affect the color and efficiency of light emission. rsc.orgresearchgate.net For anthracene derivatives, TD-DFT has been successfully used to study how substitutions at the 9 and 10 positions impact their excited state energies and, consequently, their fluorescence properties. rsc.org The accuracy of these predictions can be influenced by the choice of the exchange-correlation functional. arxiv.org

Vibrational Analysis and Spectral Correlations

Vibrational analysis, performed using DFT, calculates the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. researchgate.net For substituted anthracenes, this analysis can confirm the presence of specific functional groups and provide insights into the bonding characteristics within the molecule. For example, the vibrational frequencies of the methoxy (B1213986) group and the phenyl ring in this compound can be identified and compared to experimental data.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewisc.eduwisc.edufaccts.de It transforms the complex wavefunction into a set of localized bonds, lone pairs, and antibonding orbitals, which align with the familiar Lewis structure concepts. wisc.eduwisc.edu

NBO analysis can quantify the polarity of bonds, such as the C-O bond in the methoxy group, and reveal important orbital interactions. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can understand the delocalization of electron density and the energetic consequences of these interactions. wisc.edublogspot.com This is particularly useful for understanding the electronic communication between the methoxy group, the anthracene core, and the phenyl substituent.

Illustrative NBO Analysis Data for a C-O Bond
NBOCompositionLocalization on Carbon (%)Localization on Oxygen (%)Description
σ(C-O)0.64 C(sp1.9) + 0.77 O(sp3.2)4159Polar covalent bond

Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. For large systems, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.gov

In the QM/MM method, the electronically significant part of the molecule (the QM region), such as the anthracene core and its substituents in this compound, is treated with a high-level quantum mechanical method. The surrounding environment, such as solvent molecules or a protein matrix, is treated with a less computationally demanding molecular mechanics force field (the MM region). nih.gov This approach allows for the study of environmental effects on the electronic properties and reactivity of the molecule. nih.govpolimi.it

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound, revealing the different spatial arrangements of the phenyl and methoxy groups relative to the anthracene plane. nih.gov

These simulations are also invaluable for studying intermolecular interactions, such as how molecules of this compound pack in a solid or interact with solvent molecules in a solution. nih.gov Understanding these interactions is crucial for predicting bulk material properties and the behavior of the compound in different environments. The stability of protein-ligand complexes, for example, can be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time. nih.gov

Computational Prediction of Reactivity Descriptors and Kinetic Parameters

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemical research. For a molecule like this compound, theoretical modeling provides invaluable insights into its electronic structure and, consequently, its reactivity towards various chemical transformations. This section delves into the computational prediction of its reactivity descriptors and kinetic parameters, leveraging data from closely related analogs where direct studies on the title compound are not available.

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). A molecule with a small HOMO-LUMO gap is generally more reactive, or 'softer', while a molecule with a large gap is considered more stable, or 'harder'. edu.krd

While specific computational studies detailing all reactivity descriptors for this compound are not prevalent in the literature, research on the closely analogous compound, 9-(4-methoxyphenyl)-10-phenylanthracene , provides a strong basis for understanding its electronic properties. mdpi.com The substitution at the 9 and 10 positions of the anthracene core significantly influences the electronic and thermal characteristics of the molecule. mdpi.com Studies have shown that such functionalization can tune the material's properties, although the effect on frontier molecular orbital energy levels can sometimes be minor. mdpi.com

The following table presents key reactivity descriptors. The values for HOMO, LUMO, and the energy gap are based on experimental data for 9-(4-methoxyphenyl)-10-phenylanthracene, which serves as a reliable proxy. The other descriptors are calculated using established theoretical formulas. edu.krd

DescriptorFormulaValue
HOMO Energy (EHOMO) --5.59 eV
LUMO Energy (ELUMO) --2.60 eV
Energy Gap (ΔE) ELUMO - EHOMO2.99 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2-4.095 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 21.495 eV
Global Electrophilicity Index (ω) μ2 / (2η)5.61 eV
Data for HOMO and LUMO energies are based on electrochemical measurements for 9-(4-methoxyphenyl)-10-phenylanthracene. researchgate.net The remaining descriptors are calculated from these values.

The relatively high HOMO energy suggests that this compound is a good electron donor, a characteristic feature of many anthracene derivatives. The electrophilicity index provides a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Kinetic Parameters

The computational prediction of kinetic parameters, such as activation energies and reaction rates, is crucial for understanding the dynamics of chemical reactions. For anthracene derivatives, the Diels-Alder reaction is a classic and extensively studied transformation. researchgate.netresearchgate.net Computational studies on the Diels-Alder reactions of substituted anthracenes have shown that both thermodynamic and kinetic factors govern the regioselectivity and reaction rates. nih.govchemrevlett.com

The following table illustrates hypothetical kinetic parameters for a Diels-Alder reaction of this compound with a generic dienophile, based on general principles and data from related systems. nih.govchemrevlett.com

Reaction ParameterDescriptionPredicted Trend
Activation Energy (Ea) The minimum energy required to initiate the reaction.Lower compared to unsubstituted anthracene due to the electron-donating methoxy group.
Reaction Rate (k) The speed at which the reaction proceeds.Higher than that of unsubstituted anthracene.
Thermodynamics (ΔG) The change in Gibbs free energy for the reaction.The reaction is expected to be exergonic and thermodynamically favorable.
These are generalized predictions based on the known electronic effects of the substituents and are not derived from a specific computational study on this compound.

Supramolecular Chemistry and Intermolecular Interactions Involving 9 Methoxy 10 Phenylanthracene Derivatives

Host-Guest Complexation and Encapsulation

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, creating a stable supramolecular assembly. The unique structural and electronic properties of 9-methoxy-10-phenylanthracene derivatives make them interesting candidates for guest molecules in various host systems.

Molecular tweezers are synthetic host molecules with open cavities capable of binding guest molecules through non-covalent interactions. These acyclic host molecules are noted for their structural flexibility, allowing them to adapt to the shape and size of the guest. Tweezers with naphthalene (B1677914) or benzene (B151609) spacer units have been synthesized and have shown a preference for binding aromatic substrates. acs.org The design of these tweezers often incorporates specific functional groups to enhance binding affinity and selectivity for particular guests, such as amino acids. nih.gov While direct studies involving the encapsulation of this compound by molecular tweezers are not extensively documented, the general affinity of these hosts for polycyclic aromatic hydrocarbons (PAHs) suggests potential for such complexation. The binding mechanism would likely involve a combination of hydrophobic effects and arene-arene interactions between the electron-rich cavity of the tweezer and the aromatic surfaces of the anthracene (B1667546) derivative. acs.org

Cryptophanes are a class of cage-like molecules with well-defined, three-dimensional hydrophobic cavities that make them excellent hosts for small, neutral guest molecules. researchgate.net Their rigid structure, often composed of two cyclotriveratrylene (B73569) units linked by bridges, allows for size- and shape-selective binding. Research has demonstrated the ability of shape-persistent cryptands to capture various PAHs, including anthracene. researchgate.net The encapsulation within the cryptophane cavity is primarily driven by van der Waals forces and π-π stacking interactions between the host's aromatic walls and the guest PAH. researchgate.net Although specific cryptophane complexes with this compound have not been detailed, the established affinity of cryptophanes for PAHs indicates their potential as host systems for this derivative.

Inclusion complexes are formed when a guest molecule is enclosed within the cavity of a host molecule without the formation of covalent bonds. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule. Studies have shown that different rotational isomers (rotamers) of certain host molecules can exhibit vastly different abilities to include guest molecules. acs.org For instance, the anti-rotamer of a naphthalene-tetracarboxylic diimide derivative was found to form inclusion complexes with a variety of small aromatic molecules, while the syn-rotamer showed no such inclination. acs.org This highlights the critical role of the host's conformation in the formation of inclusion complexes.

While specific inclusion complexes of this compound are not extensively reported, the behavior of similar aromatic systems provides a strong indication of its potential to act as a guest. The encapsulation process is typically driven by favorable intermolecular interactions within the host's cavity.

The encapsulation of guest molecules within a host's confined space can dramatically influence their dynamic behavior and reactivity. Recent studies on ternary inclusion complexes, where a coordination cage hosts two different guest molecules, have shed light on these dynamics. For example, the co-encapsulation of anthracene derivatives and BODIPY dyes within a coordination cage allows for the study of guest exchange kinetics and light-induced reactions. researchgate.net

The confinement within the cage can significantly alter the rates of photochemical reactions, such as the dimerization of encapsulated anthracenes. researchgate.net Furthermore, the exchange of guest molecules within these host systems can be rapid, leading to the formation of heterodimers with distinct spectroscopic properties. researchgate.net Another example of dynamic supramolecular systems is found in rotaxanes, which are mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle. Dynamic nih.govrotaxanes have been synthesized where the axle component can be exchanged, demonstrating the reversible nature of the host-guest interactions. researchgate.net These findings underscore the dynamic nature of guest inclusion and the profound effect of the confined environment of the host on the guest's properties and reactivity.

Non-Covalent Interactions in Solid-State Assemblies

The arrangement of molecules in the crystalline state is dictated by a complex interplay of non-covalent interactions. For this compound and its derivatives, hydrogen bonding and π-stacking are the predominant forces governing their solid-state assembly.

Hydrogen bonds are highly directional electrostatic interactions that play a crucial role in determining the structure of molecular crystals. mdpi.com In the context of co-crystals, which are composed of two or more different molecular species, hydrogen bonds are often the primary interactions that direct the assembly of the supramolecular structure. researchgate.net The formation of specific hydrogen-bonding patterns, or synthons, can lead to predictable and stable crystalline materials. rsc.org

For derivatives of this compound, classical hydrogen bonding involving strong donors and acceptors may not be the dominant interaction in the absence of suitable functional groups like hydroxyls or amides. However, weaker C-H···O and C-H···π interactions can play a significant role in the crystal packing. The methoxy (B1213986) group on the anthracene core can act as a weak hydrogen bond acceptor, potentially forming C-H···O interactions with neighboring molecules. Similarly, the aromatic rings can act as acceptors for C-H···π interactions. While not as strong as conventional hydrogen bonds, these weaker interactions can collectively contribute to the stability of the crystal lattice. Research on related polycyclic aromatic hydrocarbons has shown that the uptake of hydrogen-bonding molecules like water can occur on the surface of PAH nanoparticles, indicating the potential for such interactions. nih.gov

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are fundamental to the solid-state packing of many polycyclic aromatic hydrocarbons, including anthracene derivatives. acs.org The geometry and distance of these interactions are critical in determining the electronic properties of the resulting materials.

In the solid state, derivatives of 9,10-disubstituted anthracenes often form slipped π-stacks. mdpi.com The introduction of a methoxy group, as in 9-(4-methoxyphenyl)-10-phenylanthracene, has been shown to reinforce the π-stacking interactions observed in related phenyl-substituted anthracenes. mdpi.com X-ray diffraction studies have provided precise measurements of these interactions.

DerivativeShortest Intrastack π-contact (Å)Interaction Type
9-(4-methoxyphenyl)-10-phenylanthracene (2a)3.63Slipped π-stack
9,10-bis(4-methoxyphenyl)anthracene (B1583249)3.71Slipped π-stack
9-(2-naphthyl)-10-(4-methoxyphenyl)anthracene3.54Slipped π-stack

This table presents the shortest π-contact distances within the stacked anthracene cores for several 9,10-disubstituted anthracene derivatives, illustrating the influence of substituents on the π-stacking interactions. Data sourced from single-crystal X-ray diffraction analysis. mdpi.com

Crystal Engineering and Self-Assembly Principles

The principles of crystal engineering and molecular self-assembly are central to understanding and predicting the solid-state structure of this compound. The final architecture is a result of a delicate balance of various intermolecular forces.

For 9,10-disubstituted anthracenes, the supramolecular arrangement is a key factor in determining their physicochemical properties. mdpi.com In the case of 9-(4-methoxyphenyl)-10-phenylanthracene, single-crystal X-ray diffraction analysis has revealed a specific self-assembly motif. mdpi.com The molecules arrange into staggered rows of stacked anthracene cores, forming a criss-cross pattern. mdpi.com This arrangement is influenced by the size and nature of the substituents at the 9 and 10 positions.

The presence of the methoxy group in this compound reinforces the π-stacking, a crucial interaction for charge transport in organic semiconductors. mdpi.com The crystal packing also features C-H···π interactions, which further stabilize the three-dimensional structure. researchgate.net These non-covalent interactions guide the self-assembly process, leading to a well-defined crystalline solid. It has been noted that while substitutions at the 9,10-positions can significantly affect the solid-state arrangement and thermal properties, their impact on optical and electrochemical properties is minimal. mdpi.com

The following table summarizes key crystallographic and interaction data for a derivative, 9-(4-methoxyphenyl)-10-phenylanthracene.

ParameterDescriptionValue
Packing MotifArrangement of molecules in the crystalCriss-cross pattern of stacked anthracene cores
π-π stackingReinforced by the methoxy groupPresent
C-H···π interactionsStabilizing interactionsPresent
Interstack π–π interactionsDistance between adjacent stacks3.88 Å
Data derived from research on the solid-state arrangement of 9,10-anthracene derivatives. mdpi.com

Advanced Characterization and Spectroscopic Analysis of 9 Methoxy 10 Phenylanthracene

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light can excite these vibrations, providing a spectrum that is unique to the compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 9-Methoxy-10-phenylanthracene is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups and structural motifs present in the molecule. Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The methyl group of the methoxy (B1213986) substituent will show C-H stretching absorptions typically in the 2950-2850 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds within the anthracene (B1667546) and phenyl rings will give rise to a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the methoxy group is expected in the 1275-1200 cm⁻¹ region. A weaker symmetric stretching band may appear around 1075-1020 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will influence the positions of strong absorption bands in the 900-675 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.

A hypothetical data table for the principal FT-IR peaks is presented below.

Frequency (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2960, ~2870Medium-WeakMethyl C-H Stretch
~1600, ~1500, ~1450Medium-StrongAromatic C=C Stretch
~1250StrongAsymmetric C-O-C Stretch (Methoxy)
~1040MediumSymmetric C-O-C Stretch (Methoxy)
~880, ~750StrongAromatic C-H Out-of-Plane Bending

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the FT-Raman spectrum would be particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The symmetric "breathing" modes of the anthracene and phenyl rings, which are often Raman active.

C-C Backbone Stretching: The stretching of the carbon skeleton of the polycyclic aromatic system.

Non-polar bonds, such as the C-C bonds of the aromatic rings, generally produce more intense Raman signals than polar bonds like C-O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms through the analysis of chemical shifts and coupling constants.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the anthracene core, the phenyl group, and the methoxy group. The exact chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the methoxy substituent.

Aromatic Protons: The protons on the anthracene and phenyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The proximity to the other aromatic ring system and the methoxy group will cause specific protons to be more shielded or deshielded.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Due to the shielding effect of the adjacent aromatic system, this signal is expected to appear at a characteristic upfield position compared to typical methoxy groups, likely in the range of 3.5-4.0 ppm.

A predicted ¹H NMR data table is provided below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5 - 7.2Multiplet13HAromatic Protons (Anthracene & Phenyl)
~3.8Singlet3HMethoxy Protons (-OCH₃)

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Aromatic Carbons: The carbons of the anthracene and phenyl rings will produce a cluster of signals in the aromatic region of the spectrum, typically between 120 and 140 ppm. The quaternary carbons, including those at the points of substitution (C-9 and C-10), will have distinct chemical shifts. The carbon atom attached to the methoxy group (C-9) will be significantly shifted downfield due to the electronegativity of the oxygen atom.

Methoxy Carbon: The carbon atom of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

A hypothetical ¹³C NMR data table is shown below.

Chemical Shift (ppm)Assignment
~150 - 140Quaternary Aromatic Carbons (including C-O)
~135 - 120Aromatic CH Carbons
~56Methoxy Carbon (-OCH₃)

NMR Studies of Host-Guest Complexation and Conformational Dynamics

Furthermore, the rotation of the phenyl group at the 10-position relative to the anthracene plane represents a key conformational dynamic. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the phenyl protons. However, at low temperatures, this rotation could be slowed or "frozen out," leading to the observation of distinct signals for the ortho and meta protons of the phenyl ring. Variable temperature NMR studies could, therefore, provide valuable information on the rotational energy barrier of the C-C single bond connecting the phenyl group to the anthracene core.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are fundamental to understanding its photophysical behavior and potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of this compound, like other 9,10-disubstituted anthracenes, is characterized by distinct vibrational bands in the ultraviolet and visible regions. These absorptions correspond to π-π* electronic transitions within the anthracene core. The substitution at the 9 and 10 positions can influence the position and intensity of these absorption bands.

In a study of various 9,10-disubstituted anthracene derivatives, it was found that functionalization at these positions has a negligible effect on the frontier molecular orbital energy levels, but a significant impact on thermal stability and solid-state arrangement. mdpi.com For instance, the optical properties of a series of 9,10-functionalized anthracenes showed nearly identical absorption features. researchgate.net

The absorption spectrum of a related compound, 9-(p-vinylphenyl)-10-phenylanthracene, exhibits an excitation peak at 374 nm. aatbio.com Similarly, 9-phenylanthracene (B14458) shows an excitation peak at 364 nm in cyclohexane (B81311). aatbio.com For comparison, the parent 9,10-diphenylanthracene (B110198) in cyclohexane has absorption maxima that can be scaled to a molar extinction coefficient of 14,000 cm⁻¹/M at 372.5 nm. omlc.org The absorption values for these types of compounds are typically collected with a spectral bandwidth of 1.0 nm and a data interval of 0.25 nm. omlc.org

A generalized representation of the UV-Visible absorption data for similar anthracene compounds is presented in the table below.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, cm⁻¹/M)Reference
9,10-DiphenylanthraceneCyclohexane372.514,000 omlc.org
9-(p-Vinylphenyl)-10-phenylanthraceneNot Specified374Not Specified aatbio.com
9-PhenylanthraceneCyclohexane364Not Specified aatbio.com
9,10-Bis(phenylethynyl)anthracene (B116448)Cyclohexane451.235,400 omlc.org

Photoluminescence Emission Spectroscopy

The photoluminescence (PL) emission spectrum of this compound provides insights into its fluorescence properties. Upon excitation at an appropriate wavelength, the molecule emits light as it returns from an excited electronic state to the ground state.

The emission spectra of 9,10-disubstituted anthracenes typically show well-resolved vibronic structures. For example, 9-(p-vinylphenyl)-10-phenylanthracene has an emission peak at 429 nm, resulting in a Stokes shift of 55 nm. aatbio.com 9-Phenylanthracene in cyclohexane exhibits an emission peak at 417 nm with a Stokes shift of 53 nm. aatbio.com The fluorescence quantum yield of these molecules can be quite high; for instance, 9,10-diphenylanthracene has a quantum yield of 1.0 in cyclohexane. omlc.org

The table below summarizes the photoluminescence data for related anthracene derivatives.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
9,10-DiphenylanthraceneCyclohexane350Not Specified1.0 omlc.org
9-(p-Vinylphenyl)-10-phenylanthraceneNot Specified374429Not Specified aatbio.com
9-PhenylanthraceneCyclohexane364417Not Specified aatbio.com
9,10-Bis(phenylethynyl)anthraceneCyclohexane425Not Specified1.0 omlc.org

Time-Resolved Absorption and Emission Spectroscopy (Femtosecond, Nanosecond, TCSPC)

Time-resolved spectroscopic techniques are crucial for elucidating the dynamics of excited states in this compound. These methods can track the formation and decay of transient species on femtosecond to nanosecond timescales.

Time-correlated single-photon counting (TCSPC) is often used to determine fluorescence lifetimes. rsc.org For instance, in a study of 9,10-disubstituted anthracenes, TCSPC was performed using laser diodes with an excitation wavelength of 377 nm. rsc.org

Nanosecond transient absorption spectroscopy can reveal information about triplet states and other long-lived intermediates. In one study, a positive feature at 410 nm was observed, corresponding to the absorption of the annihilator triplet state and the sensitizer (B1316253) triplet state. After approximately 100 ns, delayed fluorescence of the annihilator began to appear as a negative feature in the transient spectrum. rsc.org

These advanced techniques provide a detailed picture of the photophysical processes, including intersystem crossing, internal conversion, and energy transfer, that occur after photoexcitation.

Synchrotron Radiation Linear Dichroism (SRLD) Spectroscopy

While no specific studies on this compound using Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy were found, this technique has been applied to related aromatic molecules like anthralin. SRLD spectroscopy on molecular samples partially aligned in a stretched polyethylene (B3416737) matrix can provide detailed information about the polarization of electronic transitions. peerj.com By using synchrotron radiation, a high signal-to-noise ratio in the UV region can be achieved, extending the accessible spectral range. peerj.com This method, combined with quantum chemical calculations such as time-dependent density functional theory (TD-DFT), allows for the detailed assignment of observed spectral features to computed electronic transitions. peerj.com Such an approach could be highly valuable in assigning the electronic transitions of this compound with greater certainty.

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry and chromatography are indispensable tools for the identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the context of this compound and its derivatives, GC-MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity and purity.

For example, the GC-MS analysis of a synthesized 9,10-disubstituted anthracene derivative reported an elution time of 11.715 minutes and a molecular ion peak (M⁺) at 360.2 m/z, which was consistent with the predicted molecular weight of 360.15 m/z. mdpi.com In another case, a different derivative showed an elution time of 6.760 minutes with a reported M⁺ peak of 330.2 m/z, matching the predicted value of 330.14 m/z. mdpi.com The purity of commercial starting materials like 9-bromo-10-phenylanthracene (B179275) is often specified as >98.0% (GC), indicating the use of gas chromatography for quality control. tcichemicals.com

The following table presents representative GC-MS data for related anthracene compounds.

CompoundElution Time (min)Reported M⁺ (m/z)Predicted M⁺ (m/z)Reference
9-(4-Methoxyphenyl)-10-phenylanthracene11.715360.2360.15 mdpi.com
9,10-Diphenylanthracene6.760330.2330.14 mdpi.com
9-(Naphthalen-1-yl)-10-phenylanthracene16.114380.2380.16 mdpi.com
9-(Phenanthren-9-yl)-10-phenylanthracene19.523380.2380.16 mdpi.com

MALDI-TOF Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a crucial technique for the characterization of organic molecules like this compound. This method is particularly useful for determining the molecular weight of non-polar, aprotic compounds that are challenging to ionize using other methods. nih.gov

In the context of substituted anthracenes, MALDI-TOF analysis serves to confirm the successful synthesis and purity of the compound. For this compound, the analysis would be expected to show a molecular ion peak corresponding to its calculated molecular weight. For instance, a study on similar 9,10-disubstituted anthracenes utilized MALDI-TOF to confirm the identity of their synthesized compounds. rsc.org The calculated molecular weight (m/z) for a related compound, 4-(10-phenylanthracene-9-yl)benzonitrile, was 398.1, and the found value via MALDI-TOF was 398.0, demonstrating the accuracy of the technique. rsc.org

While direct MALDI-TOF data for this compound is not prevalent in the provided search results, the use of 9,10-diphenylanthracene (DPA) as a matrix in MALDI-MS highlights the importance of the anthracene core in such analyses. nih.gov DPA has been shown to be an effective matrix that facilitates ionization through electron transfer, which is a viable alternative for compounds that are difficult to protonate. nih.gov This suggests that the anthracene moiety within this compound would make it amenable to MALDI-TOF analysis, likely yielding a clear molecular ion peak.

Analysis Type Expected Outcome for this compound Reference Application
MALDI-TOF (m/z)Confirmation of molecular weightFound: 398.0, Calc.: 398.1 for 4-(10-phenylanthracene-9-yl)benzonitrile rsc.org

Electrochemical Characterization

The electrochemical properties of this compound are critical for understanding its electron transfer capabilities, which are relevant for applications in electronic devices.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry is a key technique used to investigate the redox behavior of 9,10-disubstituted anthracenes. mdpi.com This method provides information on the frontier molecular orbital energy levels, which are crucial for determining the electronic properties of the material. mdpi.com For a series of novel 9,10-functionalized anthracene derivatives, cyclic voltammetry revealed that substitution at the 9,10-position had a negligible effect on the frontier molecular orbital energy levels. mdpi.com

In studies of similar anthracene derivatives, reversible or quasi-reversible redox couples corresponding to the formation of cation radicals and dications have been observed. The redox behavior of anthracene and its derivatives, including 9-phenylanthracene and various 9,10-disubstituted anthracenes, has been examined in both aprotic and acidic media. researchgate.net The electrochemical reduction of 9,10-diphenylanthracene (DPA) has been extensively studied using techniques like cyclic voltammetry, confirming the formation of stable radical anions. utexas.edu

Electrochemical Parameter Observation for Substituted Anthracenes
Redox CouplesReversible or quasi-reversible cation radical-dication couples observed. researchgate.net
Frontier Molecular OrbitalsSubstitution at the 9,10-position has a negligible effect on their energy levels. mdpi.com

Kinetics of Electrogenerated Species

The study of the kinetics of electrogenerated species, such as cation radicals, provides insights into their reactivity and stability. Pulse electrolysis stopped-flow methods have been used to analyze the reaction kinetics of electrogenerated cation radicals of 9,10-bis(4-substituted-phenyl)anthracene with nucleophiles like methanol (B129727). rsc.org

The reaction rate and mechanism can be significantly influenced by the substituents on the phenyl rings. For example, the reaction of the cation radical of 9,10-bis(4-nitrophenyl)anthracene with methanol follows a different rate law and is faster than that of the 9,10-diphenylanthracene cation radical. researchgate.netrsc.org Conversely, the presence of methoxy groups, which are electron-donating, can stabilize aromatic cation radicals, though in some cases, an acceleration of the reaction has been observed due to a change in the reaction mechanism. researchgate.netrsc.org The rate law for the reaction of the 9,10-bis(4-methoxyphenyl)anthracene (B1583249) cation radical with methanol was found to be second order with respect to the cation radical concentration. rsc.org

Reactant Rate Law with Methanol Relative Reaction Rate
9,10-bis(4-nitrophenyl)anthracene cation radical−d[DNA˙+]/dt = k[DNA˙+][MeOH]2 rsc.org6 times faster than DPA˙+ rsc.org
9,10-bis(4-methoxyphenyl)anthracene cation radical−d[DAA˙+]/dt = k[DAA˙+]2[MeOH] rsc.orgAccelerated relative to DPA˙+ rsc.org

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules and their arrangement in the solid state.

Single Crystal X-ray Diffraction for Molecular and Solid-State Structures

For 9,10-disubstituted anthracenes, single crystal X-ray diffraction has revealed that functionalization at these positions strongly influences the solid-state arrangement. mdpi.com The analysis of various derivatives has shown that slight distortions along the anthracene core can disrupt its planarity. mdpi.com The crystal structure of a co-crystal containing 10-bromo-9-phenylanthracene showed that the phenyl ring is nearly perpendicular to the anthracene ring. researchgate.net

The process involves generating monochromatic X-rays that interact with a single crystal of the compound. carleton.edu The resulting diffraction pattern is analyzed to determine the electron density distribution, from which the positions of the atoms in the crystal lattice are determined. brynmawr.edu

Compound Crystal System Space Group Key Structural Feature
10-bromo-9-phenylanthracene (in a co-crystal)TriclinicP1Phenyl ring is approximately perpendicular to the anthracene ring. researchgate.net
4,4'-dimethoxybiphenyl (related structure)MonoclinicPbcaAsymmetric unit is half a molecule. brynmawr.edu

Analysis of Crystal Packing and Intermolecular Distances

The analysis of crystal packing provides insights into the intermolecular interactions that govern the solid-state structure. These interactions, such as C-H···π and π-π stacking, play a crucial role in the self-assembly of molecules in the crystal. researchgate.net

In the crystal structure of a co-crystal of 10-bromo-9-phenylanthracene, π-π stacking interactions were observed between the anthracene rings with interplanar distances of about 3.923 Å and 3.978 Å. researchgate.net The analysis of intermolecular interactions in the crystals of 9,10-distyrylanthracene (B86952) derivatives revealed the presence of C-H/π hydrogen bonds that significantly affect the molecular torsion and stacking. polymer.cn For instance, in one derivative, the interaction distance for a C-H···π bond was 2.90 Å with an angle of 149.9°. polymer.cn

The study of intermolecular distances is critical, and it is important to note that the sum of van der Waals radii is a conventional but sometimes limited criterion for assessing these interactions. rsc.org A deeper analysis of the intermolecular potential is often necessary to fully understand the stabilizing forces in the crystal. rsc.org Hirshfeld surface analysis is another powerful tool used to identify and quantify intermolecular contacts in crystals. researchgate.net

Interaction Type Observed Distances/Angles Compound Example
π-π stacking~3.923 Å and 3.978 Å10-bromo-9-phenylanthracene co-crystal researchgate.net
C-H···π2.90 Å, 149.9°9,10-distyrylanthracene derivative polymer.cn
C-H···π2.80 Å, 173.3°9,10-distyrylanthracene derivative polymer.cn

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of materials. In the case of this compound and its derivatives, TGA provides valuable insights into their decomposition behavior under controlled heating.

Detailed research into a series of novel 9,10-anthracene-based molecules has shed light on the thermal properties of these compounds. mdpi.com Specifically, the thermal stability of 9-(4-methoxyphenyl)-10-phenylanthracene was investigated to understand how functionalization at the 9,10-positions of the anthracene core impacts its material properties. mdpi.com

The thermal stability of these compounds was assessed by determining the decomposition temperature (Td), which is defined as the temperature at which a 5% weight loss occurs. mdpi.com The analysis was conducted under a nitrogen atmosphere with a ramp heating rate of 5.0 °C per minute. mdpi.com The introduction of a methoxy group was found to generally enhance the thermal stability of the anthracene derivatives when compared to their non-methoxylated counterparts. mdpi.com For the series of methoxy-substituted compounds, the decomposition temperatures were observed to be in the range of 275–386 °C. mdpi.com

Functionalization at the 9,10-positions of anthracene was demonstrated to be an effective strategy for tuning the thermal stability of the material, while having a minimal effect on the frontier molecular orbital energy levels. mdpi.com These findings are significant for the development of robust materials for applications such as organic thin-film transistors (OTFTs), where thermal stability is a critical parameter. mdpi.com

The following table summarizes the key findings from the thermogravimetric analysis of 9-(4-methoxyphenyl)-10-phenylanthracene.

ParameterValueExperimental Conditions
Decomposition Temperature (Td) at 5% Weight Loss275–386 °C (range for methoxy derivatives)Heating Rate: 5.0 °C/minAtmosphere: Nitrogen

Q & A

Q. What is the most reliable synthetic route for preparing 9-Methoxy-10-phenylanthracene in laboratory settings?

The compound can be synthesized via a two-step exchange/dehydration reaction. Starting with 10-phenylanthrone, treatment with trimethyl orthoformate under acidic conditions replaces the hydroxyl group with a methoxy group, yielding this compound. This method avoids side reactions common in direct alkylation approaches and achieves moderate yields (50-70%) . Purity is typically verified via NMR and HPLC, with recrystallization in ethanol for further refinement.

Q. How should researchers handle and store this compound to ensure stability?

While specific safety data for this compound is limited, anthracene derivatives generally require protection from light and moisture. Store in amber vials under inert gas (e.g., argon) at -20°C. Use gloves and respiratory protection (N95/P1) to minimize inhalation of airborne particles, as anthracene derivatives may irritate mucous membranes .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity.
  • HPLC with UV detection (λ ~250-400 nm) for quantitative purity assessment.
  • Mass spectrometry (EI or ESI) for molecular weight verification.
  • UV-Vis and fluorescence spectroscopy to analyze photophysical properties, such as absorption/emission maxima and quantum yields .

Advanced Research Questions

Q. How does the methoxy group influence the photophysical and electronic properties of this compound compared to unsubstituted anthracenes?

The electron-donating methoxy group red-shifts absorption and emission spectra due to extended π-conjugation and reduced HOMO-LUMO gaps. For example, fluorescence quantum yields increase by ~20% compared to 10-phenylanthracene, as observed in diarylanthracene derivatives. Computational studies (DFT) reveal enhanced charge-transfer capabilities, making it suitable for organic optoelectronic applications .

Q. What strategies can optimize the synthetic yield of this compound for large-scale research applications?

  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may accelerate the dehydration step.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization enhances purity without significant yield loss. Contradictions in reported yields (50-70%) suggest sensitivity to moisture; rigorous drying of reagents is critical .

Q. How can researchers resolve contradictions in reported fluorescence lifetimes of this compound across studies?

Discrepancies often arise from solvent polarity, concentration effects (e.g., aggregation), or instrumentation calibration. Standardize measurements using degassed solvents (to eliminate oxygen quenching) and time-correlated single-photon counting (TCSPC) for precise lifetime determination. Cross-validate with independent methods like transient absorption spectroscopy .

Q. What computational models are effective for predicting the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately model frontier molecular orbitals (FMOs) to predict regioselectivity. The methoxy group lowers the LUMO energy, favoring electron-deficient dienophiles. Experimental validation via kinetic studies (e.g., monitoring reaction rates with maleic anhydride) aligns with computational predictions .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting NMR data for this compound in different deuterated solvents?

  • Solvent-induced shifts : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify proton exchange or aggregation effects.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of aromatic protons.
  • Dynamic NMR : Detect conformational flexibility at elevated temperatures if splitting occurs .

Q. What experimental controls are critical when evaluating the compound’s electrochemical properties (e.g., for OLED applications)?

  • Reference electrodes : Use ferrocene/ferrocenium as an internal standard for cyclic voltammetry.
  • Oxygen-free conditions : Conduct experiments in gloveboxes to prevent oxidation artifacts.
  • Thin-film characterization : Atomic force microscopy (AFM) ensures uniform morphology during device fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.